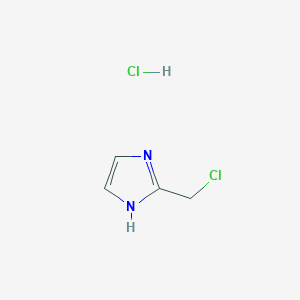

2-(chloromethyl)-1H-imidazole Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176151. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBZNZWJLAXIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375418 | |

| Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71670-77-4 | |

| Record name | 71670-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(chloromethyl)-1H-imidazole Hydrochloride: Properties, Synthesis, and Applications in Drug Development

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)-1H-imidazole hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The document delves into the fundamental physicochemical properties, outlines a robust synthetic protocol, and explores its reactivity, particularly its utility as an electrophilic precursor for the introduction of the imidazol-2-ylmethyl moiety into a diverse range of molecular scaffolds. Emphasis is placed on the practical application of this reagent in the synthesis of biologically active molecules, supported by detailed reaction schemes and experimental procedures. Safety and handling protocols are also rigorously addressed to ensure its effective and responsible use in a laboratory setting.

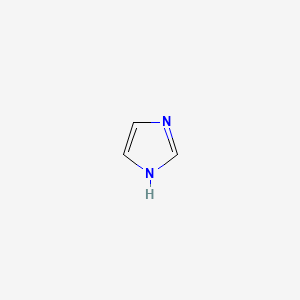

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capacity with metal ions contribute to its frequent role in molecular recognition at biological targets. Consequently, the development of versatile reagents that facilitate the incorporation of the imidazole nucleus into novel molecular architectures is of paramount importance for drug discovery programs. This compound serves as a key electrophilic building block for this purpose, enabling the facile introduction of the imidazol-2-ylmethyl group through nucleophilic substitution reactions. This guide aims to provide researchers with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The hydrochloride salt of 2-(chloromethyl)-1H-imidazole is a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₆Cl₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 153.01 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white powder or crystals | - |

| Melting Point | 154-156 °C | - |

| Solubility | Soluble in water and alcohol solvents | --INVALID-LINK--[2] |

| CAS Number | 396105-96-7 | --INVALID-LINK-- |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-1H-imidazole (also known as 2-imidazolemethanol), using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the purification of the desired product.

Reaction Principle

The hydroxyl group of 2-(hydroxymethyl)-1H-imidazole is converted into a good leaving group by reaction with thionyl chloride, forming a chlorosulfite intermediate. The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group in an Sₙ2 reaction to yield the chloromethyl derivative. The imidazole nitrogen is protonated by the generated HCl, affording the stable hydrochloride salt.

Caption: Synthesis of 2-(chloromethyl)-1H-imidazole HCl.

Experimental Protocol

This protocol is adapted from a similar, well-documented procedure for a related derivative and is provided as a general guideline. Researchers should always perform a thorough risk assessment and optimize conditions for their specific needs.

Materials:

-

2-(Hydroxymethyl)-1H-imidazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Ice bath

-

Dropping funnel

-

Schlenk line or similar apparatus for inert atmosphere operations

-

Büchner funnel and filtration apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool thionyl chloride in an ice bath with stirring.

-

Slowly add 2-(hydroxymethyl)-1H-imidazole in small portions to the cooled thionyl chloride over a period of 15-20 minutes. The reaction is exothermic and vigorous, so maintain the temperature between 10-20 °C. A precipitate will form during the addition.

-

Once the addition is complete, slowly raise the temperature of the reaction mixture to 55 ± 5 °C and maintain for approximately 30 minutes.

-

Cool the mixture to 10 °C and dilute with anhydrous diethyl ether.

-

Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield this compound.

Reactivity and Applications in Synthesis

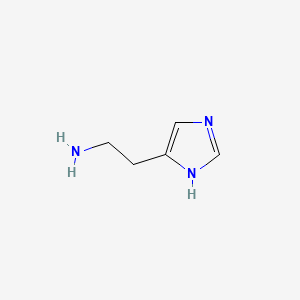

The synthetic utility of this compound lies in the reactivity of the chloromethyl group, which is an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of the imidazol-2-ylmethyl moiety to a wide range of nucleophiles, including amines, thiols, and alcohols.

Caption: General nucleophilic substitution reaction.

Reactions with N-Nucleophiles

The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 2-(aminomethyl)-1H-imidazole derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including ligands for metal catalysis and biologically active compounds.

Example: Synthesis of a secondary amine derivative A mixture of this compound and a primary or secondary amine in a suitable solvent such as ethanol, in the presence of a base like triethylamine (TEA) to neutralize the HCl salt, is refluxed to afford the desired product.

Reactions with S-Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles that readily react with this compound to form thioether linkages. This reaction is particularly relevant in the synthesis of compounds with potential applications in medicinal chemistry, as the resulting thioether moiety can mimic the electronic and steric properties of other functional groups.

Example: Synthesis of a thioether derivative The reaction of this compound with a thiol in a polar aprotic solvent like DMF, in the presence of a base such as potassium carbonate, yields the corresponding 2-(thiomethyl)-1H-imidazole derivative.

Reactions with O-Nucleophiles

Alcohols and phenols can also act as nucleophiles, reacting with this compound to form ether linkages. While generally less nucleophilic than amines or thiols, these reactions can be driven to completion with the use of a strong base to deprotonate the hydroxyl group, forming the more reactive alkoxide or phenoxide.

Example: Synthesis of an ether derivative A solution of an alcohol or phenol is treated with a strong base like sodium hydride in an anhydrous solvent such as THF to generate the alkoxide/phenoxide in situ. Subsequent addition of this compound leads to the formation of the corresponding 2-(alkoxymethyl)- or 2-(phenoxymethyl)-1H-imidazole.

Safety, Handling, and Storage

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling this compound.

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[2]

-

Irritant: May cause respiratory irritation.[1]

-

Harmful: Harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling the powder outside of a certified chemical fume hood.

Handling:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, vapor, mist, or gas.

-

Do not get in eyes, on skin, or on clothing.

-

Wash thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the imidazol-2-ylmethyl moiety in organic synthesis. Its stable, crystalline nature and predictable reactivity make it an attractive building block for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively harness the synthetic potential of this important intermediate.

References

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-1H-imidazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-1H-imidazole hydrochloride, a crucial building block in pharmaceutical and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathway, experimental protocols, and critical process parameters. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles. All protocols are designed as self-validating systems, and the guide is grounded in authoritative scientific literature.

Introduction: Significance of this compound

2-(Chloromethyl)-1H-imidazole and its hydrochloride salt are highly versatile heterocyclic compounds. The imidazole ring is a common motif in numerous biologically active molecules, including natural products and synthetic drugs. The chloromethyl group at the 2-position serves as a reactive handle, enabling a wide array of chemical transformations. This makes this compound a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its derivatives have shown promise as antimicrobial, antifungal, and anticancer agents.[3][4][5]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent reactions. This guide will focus on a common and reliable synthetic route, starting from the readily available 2-(hydroxymethyl)-1H-imidazole.

Synthetic Pathway Overview

The most prevalent and efficient laboratory-scale synthesis of this compound involves the chlorination of 2-(hydroxymethyl)-1H-imidazole using thionyl chloride (SOCl₂). This two-step process is outlined below:

Step 1: Synthesis of the Precursor, 2-(Hydroxymethyl)-1H-imidazole. While commercially available, understanding the synthesis of the precursor provides a more comprehensive knowledge base. Several methods exist for its preparation, often starting from imidazole itself.[6][7]

Step 2: Chlorination of 2-(Hydroxymethyl)-1H-imidazole. This key step involves the conversion of the hydroxyl group to a chloro group using thionyl chloride. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product as its hydrochloride salt.

Reaction Pathway Diagram

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Synthesis of 2-(Hydroxymethyl)-1H-imidazole

While various methods for the synthesis of 2-(hydroxymethyl)-1H-imidazoles have been reported, a common approach involves the desulfurization of 1,3-dihydroimidazole-2-thiones followed by formylation and reduction.[6][7] For the purpose of this guide, we will assume the starting material, 2-(hydroxymethyl)-1H-imidazole, is commercially available or has been synthesized according to established literature procedures.

Synthesis of this compound

This protocol details the chlorination of 2-(hydroxymethyl)-1H-imidazole using thionyl chloride. This reaction is a classic example of converting an alcohol to an alkyl chloride.[8][9]

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent chlorinating agent for alcohols because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[9] This drives the reaction to completion and simplifies purification, as the gaseous byproducts can be easily removed.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions because thionyl chloride reacts violently with water to produce SO₂ and HCl, which would quench the reagent and reduce the yield.[9]

-

Ice Bath Cooling: The initial addition of thionyl chloride is performed in an ice bath to control the exothermic reaction and prevent potential side reactions or degradation of the product.

-

Reflux: Heating the reaction mixture to reflux ensures that the reaction proceeds to completion in a reasonable timeframe.

-

Recrystallization: Recrystallization is a crucial purification step to remove any unreacted starting material and byproducts, yielding a product of high purity.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the chlorination reaction.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place 2-(hydroxymethyl)-1H-imidazole.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of thionyl chloride (typically 2-3 equivalents) dropwise to the stirred starting material. Caution: This addition is exothermic and releases noxious gases. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization and Data Presentation

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the imidazole ring protons and the chloromethyl protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Tabulated Data

| Property | Expected Value |

| Molecular Formula | C₄H₆Cl₂N₂ |

| Molecular Weight | 153.01 g/mol [10] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values vary, typically in the range of 140-150 °C |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~5.0 (s, 2H, -CH₂Cl), ~7.6 (s, 2H, imidazole C4-H, C5-H), ~14.0 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~35 (-CH₂Cl), ~123 (imidazole C4, C5), ~145 (imidazole C2) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety and Handling

This compound is a corrosive and irritating substance.[10][11][12] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.[12] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[12][13]

Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[9] It should be handled with extreme care in a fume hood, and appropriate measures should be in place to neutralize any spills.

Conclusion

The synthesis of this compound via the chlorination of 2-(hydroxymethyl)-1H-imidazole with thionyl chloride is a robust and efficient method. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | 13338-49-3 | Benchchem [benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 10. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 2-(chloromethyl)-1H-imidazole Hydrochloride

This guide provides a comprehensive technical overview of 2-(chloromethyl)-1H-imidazole Hydrochloride, a crucial reagent in synthetic chemistry and pharmaceutical development. It is designed for researchers, scientists, and professionals in the field of drug discovery and development, offering in-depth insights into its properties, synthesis, applications, and handling.

Introduction: A Versatile Building Block

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a reactive chloromethyl group attached to an imidazole ring, makes it a valuable precursor for creating more complex molecular architectures. The hydrochloride salt form enhances its stability and handling characteristics.

The significance of this compound lies in its ability to participate in various chemical transformations, particularly nucleophilic substitution reactions at the chloromethyl group. This reactivity allows for the introduction of the imidazole moiety into diverse molecular scaffolds, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The imidazole ring itself can coordinate with metal ions and participate in hydrogen bonding, potentially interfering with biological pathways.[1]

The Chemical Abstracts Service (CAS) number for 2-(chloromethyl)-1H-imidazole is 50342-08-0 , and for its hydrochloride salt, a commonly cited CAS number is 396105-96-7 .[2][3][4] However, it is important to note that different CAS numbers may exist for related or isomeric structures, such as the dihydro derivative (CAS: 13338-49-3) or N-alkylated versions like the 1-methyl derivative (CAS: 78667-04-6).[1][5][6][7][8] Researchers should always verify the specific CAS number corresponding to the exact molecule of interest.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its effective use in research and manufacturing. These properties dictate storage conditions, solvent selection for reactions, and purification methods.

| Property | Value | Source |

| CAS Number | 396105-96-7 (for the hydrochloride) | [2][4] |

| Molecular Formula | C4H6Cl2N2 | [9] |

| Molecular Weight | 153.01 g/mol | [9][10] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | Data not consistently available for the specific hydrochloride; related compounds show melting points in the range of 170-175°C. | [5] |

| Solubility | Soluble in water and alcohol solvents. | [5] |

| Storage Temperature | Inert atmosphere, 2-8°C or freezer conditions are recommended for long-term stability. |

Synthesis and Mechanistic Rationale

The synthesis of 2-(chloromethyl)-1H-imidazole and its subsequent conversion to the hydrochloride salt can be achieved through several routes. A common and effective method involves the chlorination of 2-(hydroxymethyl)-1H-imidazole using a chlorinating agent like thionyl chloride (SOCl2).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a laboratory-scale synthesis of this compound from 2-(hydroxymethyl)-1H-imidazole.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(hydroxymethyl)-1H-imidazole.

-

Cool the flask in an ice bath.

Step 2: Addition of Thionyl Chloride

-

Slowly add thionyl chloride to the cooled starting material with constant stirring. This reaction is exothermic and releases HCl and SO2 gas, so it must be performed in a well-ventilated fume hood.

-

The slow addition is crucial to control the reaction temperature and prevent unwanted side reactions.

Step 3: Reflux

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Reflux for a specified period (e.g., 15 minutes to a few hours) to ensure the complete conversion of the hydroxyl group to the chloride.[11]

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Evaporate the excess thionyl chloride under reduced pressure.

-

The resulting crude product is this compound.

Step 5: Purification

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified solid.[11]

-

Dry the crystals under a high vacuum to remove any residual solvent.

Causality and Self-Validation: The use of thionyl chloride is advantageous as its byproducts (HCl and SO2) are gaseous, which simplifies the purification process. The formation of the hydrochloride salt occurs in situ due to the generation of HCl during the reaction. The success of the synthesis can be validated by determining the melting point of the product and by spectroscopic analysis (e.g., NMR, IR) to confirm the structure.

Synthesis Workflow Diagram

References

- 1. 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | 13338-49-3 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | C4H7ClN2 | CID 426328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.396105-96-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. 78667-04-6|2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride|BLD Pharm [bldpharm.com]

- 8. 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | 13338-49-3 [chemicalbook.com]

- 9. 1H-Imidazole, 2-(chloromethyl)-, hydrochloride (1:1) [cymitquimica.com]

- 10. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(Chloromethyl)-1H-imidazole Hydrochloride

This guide provides a comprehensive technical overview of 2-(chloromethyl)-1H-imidazole hydrochloride, a pivotal reagent and building block in synthetic chemistry and drug development. Designed for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document delves into the compound's molecular architecture, spectroscopic signature, synthesis, reactivity, and its role as a precursor in therapeutic agent design.

Introduction: The Imidazole Core and the Significance of a Reactive Handle

The imidazole ring is a cornerstone heterocycle in medicinal chemistry, forming the structural basis for a vast array of natural products (e.g., histidine) and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[1][2] The subject of this guide, this compound (PubChem CID: 2760929), is a derivative that combines this essential imidazole core with a highly reactive chloromethyl group.[3] This substituent acts as a potent electrophilic site, transforming the otherwise stable imidazole ring into a versatile synthetic intermediate capable of undergoing a variety of nucleophilic substitution reactions.[4] This reactivity is the key to its utility, allowing for the covalent linkage of the imidazole moiety to diverse molecular scaffolds, a critical step in the synthesis of complex pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is captured by its chemical formula, C₄H₆Cl₂N₂, and a molecular weight of approximately 153.01 g/mol .[3] The structure consists of a five-membered imidazole ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂N₂ | [3] |

| Molecular Weight | 153.01 g/mol | [3] |

| IUPAC Name | 2-(chloromethyl)-1H-imidazole;hydrochloride | [3] |

| CAS Number | 396105-96-7 | [5] |

| Physical Form | Solid | [6] |

| SMILES | C1=CN=C(N1)CCl.Cl | [3] |

| InChI Key | OYBZNZWJLAXIJL-UHFFFAOYSA-N | [3] |

Crystallographic and Computational Analysis: Insights from an Analog

While a single-crystal X-ray structure for this compound is not publicly available, extensive structural studies have been performed on the closely related analog, 2-(chloromethyl)-1H-benzimidazole hydrochloride .[7] This data provides a robust model for understanding the expected geometric parameters and intermolecular interactions of the target compound.

In the benzimidazole analog, the molecule crystallizes in a monoclinic space group, forming infinite chains through intermolecular hydrogen bonds.[7] The imidazole ring is planar, and the key C-Cl bond of the chloromethyl group is oriented to participate in these crystalline networks. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level corroborate the experimental findings and provide insight into the electronic structure.[7] It is highly probable that this compound adopts a similar planar imidazole core and engages in extensive hydrogen bonding in the solid state, involving the imidazole N-H protons, the chloride counter-ion, and the second nitrogen of the imidazole ring.

Table 2: Selected Crystallographic Data for the Analog 2-(chloromethyl)-1H-benzimidazole hydrochloride (Data serves as a predictive model for the target compound)

| Parameter | Value | Source |

| Crystal System | Monoclinic | [7] |

| Space Group | P2(1)/c | [7] |

| a (Å) | 7.1982 (3) | [7] |

| b (Å) | 9.4513 (5) | [7] |

| c (Å) | 14.0485 (7) | [7] |

| β (°) | 102.440 (3) | [7] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is logically approached via the chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)-1H-imidazole. This two-step pathway is reliable and leverages well-established chemical transformations.

Experimental Protocol: A Validated Approach

This protocol is a composite method based on established procedures for the synthesis of the precursor and the chlorination of analogous compounds.

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-imidazole

The precursor can be synthesized from 1,3-dihydroimidazole-2-thiones.[8][9] A general method involves lithiation at the 2-position followed by formylation with dimethylformamide (DMF) and subsequent reduction with sodium borohydride.[9]

-

Dissolve the starting N-protected imidazole (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature. Stir for 1 hour.

-

Add anhydrous DMF (1.5 equiv) and allow the reaction to slowly warm to room temperature.

-

After stirring for 4 hours, cool the mixture to 0 °C and cautiously add sodium borohydride (2.0 equiv) in portions.

-

Stir overnight at room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to yield 2-(hydroxymethyl)-1H-imidazole.

Step 2: Chlorination to form this compound

This step utilizes thionyl chloride (SOCl₂), a standard reagent for converting alcohols to alkyl chlorides.[10][11] The procedure is adapted from the successful synthesis of the N-methyl analog.[12]

-

Suspend 2-(hydroxymethyl)-1H-imidazole (1.0 equiv) in an anhydrous, inert solvent such as dichloromethane (DCM).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 equiv) dropwise to the stirred suspension. Causality Note: This exothermic reaction generates HCl and SO₂ gas; slow addition and efficient cooling are critical for safety and to prevent side reactions. The in-situ generated HCl protonates the imidazole, facilitating the formation of the hydrochloride salt.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

The resulting solid residue is triturated with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Filter the solid product, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectroscopic Characterization Profile (Expected)

Definitive characterization relies on a combination of NMR, IR, and mass spectrometry. The following are expected spectral features, interpreted with reference to the well-characterized benzimidazole analog.[7]

-

¹H NMR (DMSO-d₆): The spectrum is expected to show two distinct signals for the imidazole ring protons (at C4 and C5), likely appearing as singlets or narrow doublets in the aromatic region (~7.5-8.0 ppm). A prominent singlet for the chloromethyl (-CH₂Cl) protons would be expected further downfield than a typical methyl group, likely in the range of 4.8-5.2 ppm, due to the deshielding effect of the adjacent chlorine atom and the imidazolium ring. A broad signal corresponding to the N-H protons will also be present at a higher chemical shift.

-

¹³C NMR (DMSO-d₆): The spectrum should reveal three signals for the carbon atoms of the imidazole core. The C2 carbon, bonded to the chloromethyl group, would appear around 140-145 ppm. The C4 and C5 carbons would resonate in the 120-130 ppm range. The chloromethyl carbon (-CH₂Cl) is expected to appear in the aliphatic region, typically around 40-45 ppm.

-

FT-IR (KBr Pellet, cm⁻¹): Key vibrational bands would include a broad N-H stretching absorption in the 3100-2800 cm⁻¹ region, characteristic of the imidazolium salt. C-H stretching of the ring would be observed just above 3000 cm⁻¹. The C=N and C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. A characteristic C-Cl stretching vibration should be observable in the fingerprint region, typically around 800-600 cm⁻¹.

-

Mass Spectrometry (ESI+): The mass spectrum would be expected to show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₄H₅ClN₂ (approx. 117.02). The presence of chlorine would be confirmed by the characteristic M+2 isotopic peak at approximately one-third the intensity of the M peak.

Chemical Reactivity: A Versatile Electrophilic Hub

The synthetic utility of this compound stems from the electrophilic nature of the methylene carbon. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the facile introduction of various functionalities at the 2-position of the imidazole ring.

This reactivity is fundamental to its role as a building block. For example, reaction with primary or secondary amines yields 2-(aminomethyl)imidazoles, reaction with thiols provides 2-(thiomethyl)imidazoles, and reaction with phenols or alkoxides gives the corresponding ethers. These reactions are instrumental in synthesizing libraries of imidazole derivatives for screening in drug discovery programs.[4][13][14]

Applications in Drug Development & Mechanism of Action

The chloromethyl group makes this compound a potent alkylating agent . Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by covalently attaching an alkyl group to DNA, thereby disrupting its structure and function.[15][16]

Mechanism of Action: DNA Alkylation

The primary mechanism of action for the cytotoxicity of 2-(chloromethyl)-1H-imidazole and its derivatives is through DNA alkylation. The electron-rich N7 atom of guanine bases in the DNA minor groove is a common nucleophilic target.

This covalent modification can lead to several downstream cytotoxic events:

-

DNA Damage: The bulky adduct distorts the DNA helix, interfering with the machinery of replication and transcription.

-

Cross-linking: If a molecule possesses two alkylating sites, it can form cross-links between DNA strands, preventing their separation for replication.

-

Apoptosis Induction: The cell's DNA damage response pathways recognize the adducts, which can trigger programmed cell death (apoptosis).

While 2-(chloromethyl)-1H-imidazole itself is primarily a synthetic intermediate, this alkylating principle is exploited in more complex molecules where the imidazole-containing moiety is tethered to a DNA sequence-specific binding unit, such as a pyrrole-imidazole polyamide.[15][16][17] This strategy aims to deliver the alkylating "warhead" to a specific gene sequence, enhancing target specificity and potentially reducing off-target toxicity. Other studies on imidazole derivatives have also implicated the induction of oxidative stress and impairment of mitochondrial membrane potential as contributing factors to their cellular toxicity, which may be secondary to the primary DNA damage.[18]

Conclusion

This compound is a molecule of significant strategic importance in chemical synthesis and medicinal chemistry. Its structure, characterized by a stable imidazole core and a highly reactive electrophilic chloromethyl group, makes it an invaluable precursor for building complex, biologically active molecules. Understanding its molecular properties, reactivity, and mechanism of action as a DNA alkylating agent provides a solid foundation for its rational application in the design and development of novel therapeutics. The robust synthetic pathways and predictable reactivity ensure its continued relevance for researchers and drug development professionals seeking to leverage the privileged imidazole scaffold.

References

- 1. Synthesis of a Novel Carbocyclic Analog of Bredinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. echemi.com [echemi.com]

- 6. 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | 13338-49-3 [sigmaaldrich.com]

- 7. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular design of sequence specific DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 17. researchgate.net [researchgate.net]

- 18. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloromethyl)-1H-imidazole Hydrochloride: From Historical Context to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(chloromethyl)-1H-imidazole hydrochloride, a pivotal building block in medicinal chemistry. While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader history of imidazole synthesis, which dates back to the 19th century. This guide elucidates the historical context, details the primary synthetic routes from its logical precursor, 2-(hydroxymethyl)-1H-imidazole, and explores its subsequent applications in the development of therapeutic agents. Detailed, field-proven experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the necessary knowledge for its effective synthesis and utilization.

Introduction: A Historical Perspective on Imidazole Synthesis

The journey of this compound begins not with its own specific discovery, but with the broader exploration of the imidazole ring system. Imidazole itself, a five-membered aromatic heterocycle with two nitrogen atoms, was first synthesized in 1858 by Heinrich Debus from glyoxal and ammonia. This foundational work paved the way for the development of numerous synthetic methodologies for imidazole derivatives throughout the late 19th and early 20th centuries.

The significance of this compound lies in its utility as a reactive intermediate. The chloromethyl group provides a handle for nucleophilic substitution, allowing for the facile introduction of the imidazol-2-ylmethyl moiety into a wide range of molecules. This has made it an invaluable tool in the synthesis of compounds with diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.

Synthetic Pathways to this compound

The most direct and common route to this compound involves a two-step process starting from readily available precursors. This pathway is centered around the synthesis of 2-(hydroxymethyl)-1H-imidazole, which is then chlorinated.

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-imidazole

The synthesis of the crucial hydroxymethyl intermediate can be achieved through various methods. One of the most established routes involves the reaction of 1,2-diaminoethane with an appropriate three-carbon aldehyde precursor, followed by oxidation. A more direct and modern approach involves the desulfurization of 1,3-dihydroimidazole-2-thiones.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-1H-imidazole

This protocol is adapted from established methods for the synthesis of substituted hydroxymethyl-imidazoles.

Materials:

-

1,3-Dihydroimidazole-2-thione

-

Acetic Acid

-

35% Hydrogen Peroxide

-

Sodium Bicarbonate (10% aqueous solution)

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 1,3-dihydroimidazole-2-thione (5 mmol) in acetic acid (20 mL).

-

To this solution, add 35% hydrogen peroxide (1.5 mL, 15 mmol) in a single portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

If a solid precipitate forms (imidazole-2-sulfinic acid), it can be removed by filtration.

-

Evaporate the filtrate to dryness under reduced pressure.

-

To the residue, add water (20 mL) and neutralize the solution with a 10% aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(hydroxymethyl)-1H-imidazole.

Causality of Experimental Choices:

-

Hydrogen Peroxide in Acetic Acid: This combination serves as an effective desulfurizing agent, converting the thione into a more reactive intermediate that ultimately yields the desulfurized imidazole.

-

Neutralization with Sodium Bicarbonate: This step is crucial to quench the acidic reaction conditions and allow for the extraction of the basic imidazole product into an organic solvent.

Step 2: Chlorination of 2-(Hydroxymethyl)-1H-imidazole to this compound

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂). This reaction proceeds readily and typically results in the formation of the hydrochloride salt of the product.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Hydroxymethyl)-1H-imidazole

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Anhydrous Diethyl Ether

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-(hydroxymethyl)-1H-imidazole in anhydrous dichloromethane.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.2 to 1.5 molar equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting solid is triturated with anhydrous diethyl ether to precipitate the product.

-

Filter the solid, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Trustworthiness of the Protocol:

This protocol is self-validating through the monitoring of the reaction by TLC, which confirms the consumption of the starting material and the formation of the product. The physical properties (melting point, spectral data) of the final product should be compared with literature values for confirmation.

Mechanistic Insights

The chlorination of 2-(hydroxymethyl)-1H-imidazole with thionyl chloride follows a well-established mechanism.

Navigating the Solubility Landscape of 2-(chloromethyl)-1H-imidazole Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 2-(chloromethyl)-1H-imidazole Hydrochloride, a crucial parameter for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, qualitative data from related compounds, and established experimental protocols to empower researchers in their formulation and development endeavors.

Physicochemical Portrait of this compound

Understanding the inherent properties of this compound is fundamental to predicting its behavior in various solvents. The molecule, with a chemical formula of C₄H₆Cl₂N₂ and a molecular weight of approximately 153.01 g/mol , is a hydrochloride salt[1][2]. The presence of the imidazole ring, the chloromethyl group, and its salt form dictates its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 153.01 g/mol | [1] |

| Physical Form | Solid |

The hydrochloride salt form significantly influences its solubility, particularly in aqueous and polar protic solvents, due to the potential for ionization.

Deciphering Solubility: Theoretical Underpinnings and Qualitative Insights

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is governed by a balance of its polar imidazole core, the moderately polar chloromethyl group, and its ionic hydrochloride nature.

A structurally related compound, 2-(chloromethyl)-1-methylimidazole hydrochloride, is reported to be soluble in water and alcohol solvents, while being only slightly soluble in ether[3]. This provides a valuable qualitative starting point for assessing the solubility of this compound.

Expected Solubility Profile:

-

High Solubility in Polar Protic Solvents: Due to its hydrochloride salt form and the presence of nitrogen atoms capable of hydrogen bonding, high solubility is anticipated in solvents like water, methanol, and ethanol. The solvent molecules can effectively solvate the ions, leading to dissolution.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack the ability to donate hydrogen bonds. While they can interact with the polar regions of the molecule, their solvating power for the hydrochloride salt may be less effective than protic solvents.

-

Low to Negligible Solubility in Nonpolar Solvents: In nonpolar solvents like hexane, toluene, and diethyl ether, the energy required to overcome the lattice energy of the ionic solid and the lack of favorable solute-solvent interactions will likely result in very low solubility. Studies on other imidazole derivatives have shown very low solubility in chloroalkanes and other nonpolar organic solvents[4][5].

The following diagram illustrates the key molecular interactions influencing the solubility of this compound in a polar protic solvent like water.

Caption: Solute-Solvent Interactions

Experimental Determination of Solubility: A Practical Workflow

Given the absence of extensive public data, empirical determination of solubility is paramount. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility[6].

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standard procedure for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

For finer suspensions, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram provides a visual representation of the experimental workflow for solubility determination.

Caption: Experimental Workflow for Solubility Determination

Summary and Recommendations

While quantitative solubility data for this compound remains elusive in public databases, a systematic approach based on its chemical structure and the properties of related compounds can guide solvent selection. It is anticipated to be highly soluble in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvents.

For definitive quantitative data, experimental determination is essential. The shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust framework for accurately measuring the solubility of this compound in various solvents. The protocols and principles outlined in this guide are intended to equip researchers with the necessary tools and understanding to confidently navigate their formulation and development challenges.

References

- 1. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(chloromethyl)-1H-imidazole Hydrochloride

Abstract

2-(Chloromethyl)-1H-imidazole hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its utility as a precursor for a wide array of functionalized imidazole derivatives necessitates unambiguous structural verification. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and synthesize the data from each technique to build a cohesive, validated structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the analytical validation of key synthetic intermediates.

Introduction: The "Why" of Spectroscopic Analysis

In any synthetic workflow, particularly those governed by regulatory oversight in the pharmaceutical industry, the absolute confirmation of a molecule's structure is non-negotiable. For a reactive intermediate like this compound, spectroscopic analysis serves three primary functions:

-

Identity Confirmation: Does the material produced match the expected molecular formula and connectivity?

-

Purity Assessment: Are there residual solvents, starting materials, or side-products present?

-

Stability Indication: Can the molecule be handled and stored under the proposed conditions without degradation?

Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. Mass spectrometry provides the molecular weight, IR spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. Together, they form a self-validating system for structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can directly verify its elemental composition.

Expertise & Causality: Experimental Design

For a polar, pre-salted compound like this compound, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a soft ionization technique that is ideal for polar molecules, minimizing fragmentation and typically showing a strong signal for the molecular ion of the free base.

The compound has a molecular formula of C₄H₆Cl₂N₂ and a molecular weight of approximately 153.01 g/mol .[1] The free base, 2-(chloromethyl)-1H-imidazole, has a molecular formula of C₄H₅ClN₂ and a monoisotopic mass of about 116.01 Da.[2] In positive-ion ESI-MS, we would expect to observe the protonated molecule of the free base, [M+H]⁺.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The hydrochloride salt form ensures good solubility.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium iodide or a commercially available tuning mix) to ensure mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da). Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.

Data Interpretation & Visualization

The primary ion expected is the protonated free base at m/z ~117. A key feature to look for is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the [M+H]⁺ peak will be accompanied by an [M+2+H]⁺ peak at approximately one-third the intensity, which is a definitive signature for a monochlorinated compound.

| Ion Species | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Observation |

| [C₄H₅³⁵ClN₂+H]⁺ | 117.02 | - | Primary peak for the molecular ion of the free base. |

| [C₄H₅³⁷ClN₂+H]⁺ | - | 119.02 | Isotope peak, ~32% the intensity of the m/z 117 peak. |

Below is a diagram illustrating the expected fragmentation logic for 2-(chloromethyl)-1H-imidazole.

Caption: Predicted ESI-MS fragmentation pathway for 2-(chloromethyl)-1H-imidazole.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.

Expertise & Causality: What to Look For

For this compound, the key expected vibrations are:

-

N-H stretches: Broad absorptions in the high-frequency region (3200-2500 cm⁻¹) are characteristic of the amine hydrochloride salt and the N-H bonds of the imidazole ring.

-

C-H stretches: Aromatic C-H stretches from the imidazole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the chloromethyl group will be just below 3000 cm⁻¹.

-

C=N and C=C stretches: These appear in the 1650-1450 cm⁻¹ region and are characteristic of the imidazole ring.

-

C-Cl stretch: This bond vibration typically appears in the fingerprint region, around 800-600 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

Data Interpretation

The resulting spectrum should be compared against reference spectra or predicted frequencies. The presence of the broad N-H salt peak and the characteristic ring vibrations provides strong evidence for the compound's structure.

| Wavenumber Range (cm⁻¹) | Assignment | Significance |

| 3200 - 2500 (broad) | N-H and N⁺-H stretch | Confirms the presence of the imidazole N-H and the hydrochloride salt. |

| 3150 - 3050 | Aromatic C-H stretch | Indicates the C-H bonds on the imidazole ring. |

| 2980 - 2850 | Aliphatic C-H stretch | Corresponds to the CH₂ group. |

| 1620 - 1550 | C=N stretch | Characteristic of the imidazole ring structure. |

| 1500 - 1400 | C=C stretch | Characteristic of the imidazole ring structure. |

| 800 - 600 | C-Cl stretch | Confirms the presence of the chloromethyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, we can piece together the exact connectivity of the molecule.

Expertise & Causality: Solvent Choice and Expected Signals

The choice of solvent is critical. Because the compound is a hydrochloride salt and contains exchangeable N-H protons, a polar aprotic solvent like DMSO-d₆ is the ideal choice. It readily dissolves the salt and allows for the observation of the N-H protons.

-

¹H NMR: We expect three distinct signals:

-

A singlet for the two protons of the chloromethyl group (-CH₂Cl).

-

A singlet for the two equivalent protons on the imidazole ring (H4 and H5).

-

A very broad signal for the exchangeable N-H protons of the protonated imidazole ring.

-

-

¹³C NMR: We expect three signals corresponding to the three unique carbon atoms:

-

One for the chloromethyl carbon (-CH₂Cl).

-

One for the two equivalent imidazole ring carbons (C4 and C5).

-

One for the imidazole ring carbon situated between the two nitrogen atoms (C2).

-

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the sample should be properly shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary compared to the ¹H spectrum.

Data Interpretation

The acquired spectra provide a detailed fingerprint of the molecule.

Table: ¹H NMR Data (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 (very broad) | s | 2H | N-H protons |

| ~7.6 | s | 2H | H4, H5 |

| ~4.9 | s | 2H | -CH₂Cl |

Table: ¹³C NMR Data (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C2 |

| ~122 | C4, C5 |

| ~41 | -CH₂Cl |

The workflow for confirming the structure via NMR is a logical, step-wise process.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-(Chloromethyl)-1H-imidazole Hydrochloride

For Immediate Release

A comprehensive technical guide released today highlights the significant, yet largely untapped, research potential of 2-(chloromethyl)-1H-imidazole hydrochloride. This versatile chemical building block stands poised to drive innovation across medicinal chemistry, advanced organic synthesis, and materials science. The guide, authored for researchers, scientists, and drug development professionals, provides a strategic roadmap for exploring novel applications and unlocking the full potential of this reactive imidazole derivative.

Introduction: The Strategic Importance of a Reactive Scaffold

This compound is a heterocyclic compound characterized by a highly reactive chloromethyl group attached to an imidazole ring.[1] The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a wide range of reaction conditions.[2] Its primary significance lies in its bifunctional nature: the reactive chloromethyl group serves as an electrophilic site for nucleophilic substitution, while the imidazole ring offers opportunities for N-alkylation, coordination chemistry, and hydrogen bonding interactions. This duality makes it an exceptionally valuable starting material for the synthesis of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H6Cl2N2 | [1] |

| Molecular Weight | 153.01 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in water and alcohol | [2] |

| IUPAC Name | 2-(chloromethyl)-1H-imidazole;hydrochloride | [1] |

Pioneering New Therapeutic Avenues in Medicinal Chemistry

The imidazole moiety is a cornerstone of many pharmaceuticals, prized for its ability to mimic histidine residues in protein interactions and its favorable pharmacokinetic properties. While the broader class of benzimidazole derivatives has seen extensive investigation as antimicrobial and anticancer agents, the specific potential of this compound as a precursor to novel therapeutics remains significantly underexplored.[3]

Development of Novel Kinase Inhibitors

Core Concept: Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The 2-(chloromethyl)-1H-imidazole scaffold can be elaborated through substitution at the chloromethyl position to introduce functionalities that target specific amino acid residues, thereby creating highly selective and potent inhibitors.

Proposed Research Workflow:

Caption: Workflow for developing kinase inhibitors.

Experimental Protocol: Synthesis of an Amine-Substituted Imidazole Library

-

Reaction Setup: In a series of parallel reaction vials, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to each vial to neutralize the hydrochloride and facilitate the subsequent reaction.

-

Nucleophile Addition: To each vial, add a unique primary or secondary amine (1.2 eq.).

-

Reaction Conditions: Stir the reactions at 60°C for 12-18 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixtures with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the resulting products via column chromatography on silica gel.

Antifungal and Antibacterial Agents

The benzimidazole scaffold is a known pharmacophore in antifungal agents.[3][4] By analogy, novel imidazole-based compounds derived from this compound could exhibit potent antimicrobial activity. The chloromethyl group allows for the introduction of lipophilic side chains that can enhance membrane permeability and target microbial-specific enzymes.

Expanding the Horizons of Organic Synthesis

As a versatile building block, this compound can be employed in a multitude of organic transformations to construct complex molecular frameworks. Its reactivity profile opens doors to novel synthetic methodologies and the creation of unique chemical libraries.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this molecule allows for tandem reactions where initial substitution at the chloromethyl group is followed by a cyclization event involving the imidazole ring. This approach can lead to the efficient construction of novel fused bicyclic and tricyclic heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

Proposed Reaction Pathway:

Caption: Synthesis of fused heterocyclic systems.

Innovations in Materials Science

The imidazole ring is an excellent ligand for metal coordination and can participate in the formation of supramolecular assemblies. These properties can be harnessed to create novel functional materials with applications in catalysis, sensing, and electronics.

Development of Metal-Organic Frameworks (MOFs)

By modifying this compound with a carboxylic acid or other coordinating group, it can be used as a linker in the synthesis of novel MOFs. The resulting materials could exhibit unique porous structures and catalytic properties, driven by the presence of the imidazole moiety within the framework.

Synthesis of Functionalized Polymers

The chloromethyl group can act as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). This would allow for the synthesis of well-defined polymers with pendant imidazole groups, which could be used as proton exchange membranes in fuel cells or as platforms for drug delivery.

Safety and Handling

This compound is classified as a corrosive and irritant substance. It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2][5] All manipulations should be performed in a well-ventilated fume hood.[6][7] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[2]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [1] |

| H318/H319 | Causes serious eye damage/irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Conclusion and Future Outlook

This compound represents a chemical entity of significant strategic importance with vast, underexplored potential. Its inherent reactivity and the privileged nature of the imidazole scaffold make it a prime candidate for pioneering research in medicinal chemistry, organic synthesis, and materials science. This guide serves as a call to action for the scientific community to harness the capabilities of this versatile building block and drive the next wave of innovation. The proposed research avenues provide a foundational framework for initiating new projects that could lead to the development of novel therapeutics, advanced materials, and transformative synthetic methodologies.

References

An In-Depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 2-(Chloromethyl)-1H-imidazole hydrochloride is a pivotal reagent and building block in pharmaceutical synthesis, valued for its reactive chloromethyl group attached to a stable imidazole core. However, this inherent reactivity also presents significant challenges regarding its stability and storage. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, outlines scientifically grounded storage and handling protocols, and details experimental methodologies for its stability assessment. By understanding the chemical causality behind its degradation, researchers can ensure the integrity of this compound, leading to more reliable and reproducible outcomes in drug discovery and development.

Introduction: The Dual Nature of a Reactive Intermediate

This compound is a heterocyclic compound featuring an imidazole ring, a common motif in many pharmaceutical agents, and a highly reactive chloromethyl substituent. This bifunctionality makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The imidazole portion offers opportunities for coordination chemistry and hydrogen bonding interactions, while the chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability.

The hydrochloride salt form enhances the compound's solubility in polar solvents and improves its handling characteristics as a crystalline solid. However, as with many reactive intermediates, its chemical integrity can be compromised by environmental factors such as temperature, humidity, and light. This guide will dissect the chemical principles governing its stability and provide actionable protocols to mitigate degradation.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of the C-Cl bond in the chloromethyl group. This bond is susceptible to cleavage through nucleophilic attack, with the imidazole ring influencing the reactivity of the side chain.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant degradation pathway for this compound is hydrolysis. The chloromethyl group is analogous to a benzyl chloride, which is known to undergo hydrolysis.[1][2] The presence of water, especially under neutral to basic conditions, can lead to the displacement of the chloride ion by a hydroxide ion, forming 2-(hydroxymethyl)-1H-imidazole.

Mechanism of Hydrolysis:

The hydrolysis can proceed through an SN1 or SN2 mechanism. Given the potential for the imidazole ring to stabilize a carbocation intermediate, an SN1-like pathway is plausible. The reaction rate is expected to be pH-dependent, with increased rates at higher pH due to the higher concentration of the hydroxide nucleophile.[2]

Thermal and Photolytic Degradation

Photodegradation is a known degradation pathway for many imidazole-containing compounds, particularly nitroimidazoles.[3] While this compound does not contain a chromophore as strong as a nitro group, the imidazole ring does absorb UV radiation and prolonged exposure to light, especially UV light, should be avoided to prevent potential photolytic cleavage of the C-Cl bond or other photochemical reactions.

Incompatibilities

Due to its reactive nature, this compound is incompatible with a range of substances:

-

Strong Bases: Will accelerate hydrolysis and can deprotonate the imidazole ring, potentially leading to other reactions.

-

Strong Oxidizing Agents: The imidazole ring can be susceptible to oxidation.

-